![molecular formula C12H9BrN4OS3 B285449 N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B285449.png)
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been reported to exhibit various biochemical and physiological effects such as reducing the production of inflammatory cytokines, inhibiting the proliferation of cancer cells, and protecting cells from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide in lab experiments is its potential to modulate various signaling pathways, which makes it a versatile tool for studying different biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or the development of new formulations to improve its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide. Some of these directions include:
1. Further investigation of the mechanism of action of this compound to better understand its pharmacological effects.
2. Development of new formulations to improve the solubility and bioavailability of this compound.
3. Evaluation of the potential of this compound for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the potential of this compound as a tool for studying different biological processes such as cell signaling, gene expression, and protein function.
5. Exploration of the structure-activity relationship of this compound to identify new analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has shown potential for various scientific research applications. Its anti-inflammatory, antioxidant, and anticancer activities make it a promising tool for studying different biological processes and developing new therapies for various diseases. However, further research is needed to fully understand the mechanism of action and identify new analogs with improved pharmacological properties.
Synthesemethoden
The synthesis method for N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves the reaction of 6-bromo-2-aminobenzothiazole with 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Eigenschaften
Molekularformel |
C12H9BrN4OS3 |
---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H9BrN4OS3/c1-6-16-17-12(20-6)19-5-10(18)15-11-14-8-3-2-7(13)4-9(8)21-11/h2-4H,5H2,1H3,(H,14,15,18) |
InChI-Schlüssel |
AFXQIMHHYHAYRN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Kanonische SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.